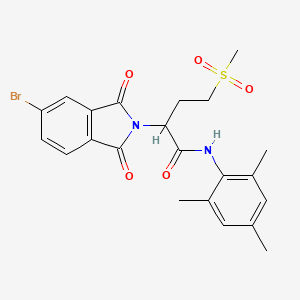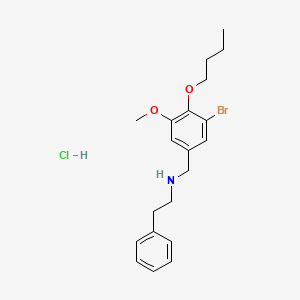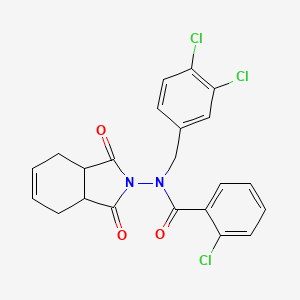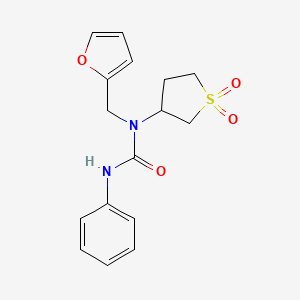
2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide
Descripción general
Descripción
2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide is a complex organic compound with a unique structure that includes a brominated isoindoline moiety, a mesityl group, and a methylsulfonyl-substituted butanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated isoindoline moiety or the methylsulfonyl group, leading to dehalogenation or desulfonylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Aplicaciones Científicas De Investigación
2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Mecanismo De Acción
The mechanism of action of 2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoindoline moiety and the mesityl group play crucial roles in binding to these targets, while the methylsulfonyl group can modulate the compound’s reactivity and stability. The pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or modulation of cellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide
- 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
Uniqueness
Compared to these similar compounds, 2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide stands out due to the presence of the mesityl group, which imparts unique steric and electronic properties. This can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Propiedades
IUPAC Name |
2-(5-bromo-1,3-dioxoisoindol-2-yl)-4-methylsulfonyl-N-(2,4,6-trimethylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O5S/c1-12-9-13(2)19(14(3)10-12)24-20(26)18(7-8-31(4,29)30)25-21(27)16-6-5-15(23)11-17(16)22(25)28/h5-6,9-11,18H,7-8H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQFWRKMVBPVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(CCS(=O)(=O)C)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[N-[(4-ethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4232212.png)
![N-[3-(diethylamino)propyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide](/img/structure/B4232216.png)

![N-BENZYL-2-{3,5,9-TRIMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE](/img/structure/B4232225.png)
![4-[(4-nitro-1H-pyrazol-1-yl)acetyl]thiomorpholine](/img/structure/B4232231.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4232239.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]alaninamide](/img/structure/B4232242.png)
![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)
![[5-(Benzylamino)-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(2-nitrophenyl)methanone](/img/structure/B4232262.png)
![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![methyl 2-[(N-ethyl-N-phenylglycyl)amino]benzoate](/img/structure/B4232269.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
